molecular formula C22H17BrClN5OS B12025337 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B12025337
M. Wt: 514.8 g/mol
InChI Key: YZVHKAXXEMIERA-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 4-bromophenyl group at position 4 of the triazole ring, a pyridin-4-yl group at position 5, and a sulfanyl-acetamide moiety substituted with a 5-chloro-2-methylphenyl group.

Properties

Molecular Formula

C22H17BrClN5OS

Molecular Weight

514.8 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C22H17BrClN5OS/c1-14-2-5-17(24)12-19(14)26-20(30)13-31-22-28-27-21(15-8-10-25-11-9-15)29(22)18-6-3-16(23)4-7-18/h2-12H,13H2,1H3,(H,26,30)

InChI Key

YZVHKAXXEMIERA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole and N-(5-chloro-2-methylphenyl)acetamide. These intermediates are then coupled through a sulfanyl linkage under specific reaction conditions, which may include the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the bromophenyl group could introduce various functional groups depending on the nucleophile used.

Scientific Research Applications

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The 4-bromophenyl group provides steric bulk and halogen bonding capabilities, while the 5-chloro-2-methylphenyl acetamide substituent increases lipophilicity (logP) compared to smaller halogens (e.g., fluorine in ).
  • Polar Groups : The sulfamoyl group in introduces hydrogen-bonding capacity, likely enhancing aqueous solubility but reducing membrane permeability relative to the target compound’s methyl-chlorophenyl group.

Biological Activity

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including a triazole ring and various aromatic substituents, suggest diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C23H20BrN5O3SC_{23}H_{20}BrN_5O_3S, with a molecular weight of 526.4 g/mol. Its IUPAC name is 2-{[4-(4-bromophenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide. The presence of functional groups such as bromophenyl, pyridinyl, and sulfanyl contributes to its chemical reactivity and biological activity.

PropertyValue
CAS Number 477329-69-4
Molecular Formula C23H20BrN5O3S
Molecular Weight 526.4 g/mol
IUPAC Name 2-{[4-(4-bromophenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole ring plays a crucial role in binding to these targets, leading to the modulation of their activity. Studies suggest that the compound may interfere with cellular signaling pathways, resulting in altered cellular functions and responses .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptor sites.
  • Cell Signaling Interference : It may disrupt normal signaling pathways within cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, research has shown that certain triazole derivatives exhibit significant cytotoxic activity against various cancer cell lines. In vitro assays have demonstrated that compounds similar to 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide can inhibit cell proliferation effectively.

CompoundCell LineIC50 (μM)
Compound AHCT116 (Colon Cancer)6.2
Compound BT47D (Breast Cancer)27.3
This CompoundVarious Cell LinesTBD

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that mercapto-substituted triazoles can exhibit antibacterial and antifungal activities against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes .

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